molecular formula C10H10N2O3S2 B14002342 N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide CAS No. 38880-73-8

N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide

Cat. No.: B14002342
CAS No.: 38880-73-8
M. Wt: 270.3 g/mol
InChI Key: KMPZQBMGHINZMU-UHFFFAOYSA-N
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Description

N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 4-amino-2-hydroxybenzenesulfonamide with thiophene-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide is unique due to its combination of an amino group, a hydroxy group, and a sulfonamide group attached to the thiophene ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research and development .

Properties

CAS No.

38880-73-8

Molecular Formula

C10H10N2O3S2

Molecular Weight

270.3 g/mol

IUPAC Name

N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H10N2O3S2/c11-7-3-4-8(9(13)6-7)12-17(14,15)10-2-1-5-16-10/h1-6,12-13H,11H2

InChI Key

KMPZQBMGHINZMU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)N)O

Origin of Product

United States

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